6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide is a complex organic compound that features an indole core substituted with an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of both indole and isoxazole rings in its structure makes it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . The indole core can be synthesized via Fischer indole synthesis or other established methods. The final coupling of the isoxazole and indole moieties is achieved through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The isoxazole ring can be reduced to form an isoxazoline or isoxazolidine derivative.
Substitution: The indole and isoxazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP can be used for the oxidation of the methoxy group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the isoxazole ring.
Substitution: Halogenation reagents (e.g., NBS) for electrophilic substitution on the indole ring, and nucleophiles (e.g., amines) for substitution on the isoxazole ring.
Major Products
The major products formed from these reactions include hydroxylated indole derivatives, reduced isoxazole derivatives, and various substituted indole and isoxazole compounds.
Scientific Research Applications
6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the isoxazole ring can modulate enzyme activity. The compound may exert its effects through the inhibition of key enzymes or receptors involved in inflammation, pain, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(3-(isoxazol-4-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide: Another compound with an isoxazole ring, known for its antifungal activities.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Isoxazole derivatives with antifungal properties.
Uniqueness
6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide is unique due to the combination of the indole and isoxazole rings, which provides a versatile scaffold for drug design. Its potential to interact with multiple biological targets makes it a promising candidate for the development of new therapeutic agents.
Properties
IUPAC Name |
6-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-13-5-4-12-7-15(19-14(12)8-13)16(20)17-6-2-3-11-9-18-22-10-11/h4-5,7-10,19H,2-3,6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYIRBWIYLJLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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